molecular formula C10H11N3O B1457005 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol CAS No. 1279105-79-1

2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol

Cat. No. B1457005
M. Wt: 189.21 g/mol
InChI Key: WZBNQSPTUVBNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol”, pyrazole compounds can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Scientific Research Applications

Synthesis and Structural Applications

Synthetic Pathways and Pyrazole Derivatives

Research has delved into the synthesis of pyrazole derivatives for potential applications in organic synthesis and material science. For instance, the facile synthesis of new pyrazolo[3,4-b]pyridine products through condensation reactions showcases the versatility of pyrazole compounds in creating heterocyclic structures with potential applications in drug development and material science (Ghaedi et al., 2015).

Metal Complexes and Catalysis

Pyrazole derivatives serve as ligands in metal complexes, influencing the catalytic activity of these complexes. For example, pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes have been shown to catalyze the asymmetric transfer hydrogenation of ketones, highlighting the role of pyrazole derivatives in enhancing the catalytic efficiency of metal complexes (Magubane et al., 2017).

Applications in Organic Electronics

Polymer Light-Emitting Diodes (PLEDs)

Novel heteroleptic iridium(III) complexes incorporating pyrazole derivatives have demonstrated high thermal stability and good electroluminescence performance in PLEDs, indicating the potential of these compounds in the development of efficient organic light-emitting diodes (Tang et al., 2014).

Future Directions

The future directions for “2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

2-ethyl-5-pyridin-3-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-13-10(14)6-9(12-13)8-4-3-5-11-7-8/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBNQSPTUVBNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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